BenchChemオンラインストアへようこそ!

2-Amino-6-[(naphthalen-2-yl)sulfanyl]quinazoline-4(1H)-thione

Antibacterial Quinazoline-4-thione Structure-Activity Relationship

2-Amino-6-[(naphthalen-2-yl)sulfanyl]quinazoline-4(1H)-thione (CAS 52978-99-1; molecular formula C₁₈H₁₃N₃S₂; MW 335.45 g/mol) is a sulfur-containing heterocyclic compound belonging to the quinazoline-4-thione class. It features a 2-amino group, a 4-thione (C=S) moiety, and a bulky 6-(naphthalen-2-ylsulfanyl) substituent on the quinazoline core.

Molecular Formula C18H13N3S2
Molecular Weight 335.5 g/mol
CAS No. 52978-99-1
Cat. No. B12916428
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-6-[(naphthalen-2-yl)sulfanyl]quinazoline-4(1H)-thione
CAS52978-99-1
Molecular FormulaC18H13N3S2
Molecular Weight335.5 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C(C=CC2=C1)SC3=CC4=C(C=C3)NC(=NC4=S)N
InChIInChI=1S/C18H13N3S2/c19-18-20-16-8-7-14(10-15(16)17(22)21-18)23-13-6-5-11-3-1-2-4-12(11)9-13/h1-10H,(H3,19,20,21,22)
InChIKeyXZPFNKSRMYMMDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-6-[(naphthalen-2-yl)sulfanyl]quinazoline-4(1H)-thione (CAS 52978-99-1): Structural Identity and Procurement Context


2-Amino-6-[(naphthalen-2-yl)sulfanyl]quinazoline-4(1H)-thione (CAS 52978-99-1; molecular formula C₁₈H₁₃N₃S₂; MW 335.45 g/mol) is a sulfur-containing heterocyclic compound belonging to the quinazoline-4-thione class . It features a 2-amino group, a 4-thione (C=S) moiety, and a bulky 6-(naphthalen-2-ylsulfanyl) substituent on the quinazoline core . This compound occupies a distinct structural niche at the intersection of three pharmacophoric features—the H-bond-donating 2-amino group, the sulfur-rich 4-thione capable of metal coordination and distinct tautomeric behavior, and the lipophilic naphthylsulfanyl extension at position 6—that collectively differentiate it from the more commonly encountered 4-oxo quinazolinones and 2,4-diamino quinazolines. The compound is commercially available at 97% purity (catalog number CM214863) for research procurement .

Why 2-Amino-6-[(naphthalen-2-yl)sulfanyl]quinazoline-4(1H)-thione Cannot Be Substituted with Generic Quinazoline Analogs


Quinazoline-based compounds are not functionally interchangeable: the position of the thione group (C=S vs. C=O), the nature of the 2-substituent (amino vs. alkyl vs. thiol), and the steric/electronic character of the 6-substituent each independently dictate target engagement, potency, and selectivity . Within the narrow cluster of naphthalenylthio-substituted quinazolines bearing CAS numbers in the 52978–52979 range, the target compound (52978-99-1: 2-amino-4-thione) is structurally distinct from its closest commercially available analogs—the regioisomeric 2-thione (52978-97-9), the 4-one derivative (50930-12-6), the 2,4-diamine (51124-09-5), and the 4-amine (52979-15-4). Class-level evidence demonstrates that quinazoline-4-thiones are generally more active as antibacterial agents than their 4-oxo counterparts , and the 4-thione group has been shown to confer nanomolar EGFR kinase inhibition in rationally designed derivatives . Substituting any of these analogs for the target compound risks altering the hydrogen-bonding network, sulfur-dependent metal chelation, or lipophilic binding pocket occupancy, any of which can abrogate activity in a given assay system.

Quantitative Differentiation Evidence for 2-Amino-6-[(naphthalen-2-yl)sulfanyl]quinazoline-4(1H)-thione vs. Closest Analogs


Antibacterial Class Advantage: Quinazoline-4-Thiones vs. Quinazolin-4-Ones

In a head-to-head class comparison of 5 trisubstituted quinazolones and 8 trisubstituted quinazoline-4-thiones evaluated by microdilution assay, the quinazoline-4-thiones were generally more active than the quinazolones across all tested bacterial strains . Two quinazoline-4-thione derivatives exhibited higher antibacterial activity against Pseudomonas aeruginosa than the ampicillin standard, with IC50 values of 80 and 100 mg/L, respectively . This class-level finding substantiates why the 4-thione-bearing target compound (52978-99-1) is expected to provide superior antibacterial potency relative to its 4-one structural analog 2-amino-5-(naphthalen-2-ylthio)quinazolin-4(1H)-one (CAS 50930-12-6), which lacks the thione sulfur at position 4.

Antibacterial Quinazoline-4-thione Structure-Activity Relationship

EGFR Kinase Inhibition Potential: 4-Thione Quinazolines Achieve Low Nanomolar IC50

A 2024 study of novel quinazoline-4(3H)-thione derivatives designed as EGFR tyrosine kinase inhibitors (TKIs) reported that three lead compounds (4, 10, and 12) effectively inhibited EGFR activity with IC50 values of 5.6, 9.32, and 8.13 nM, respectively, while also downregulating cyclin-dependent kinase 1 gene expression and inducing apoptosis via P53 and caspase-3 upregulation . In contrast, the 2,4-diaminoquinazoline scaffold (as represented by analog CAS 51124-09-5) has been primarily associated with dihydrofolate reductase (DHFR) inhibition rather than kinase targeting . This divergence in target engagement—EGFR kinase for the 2-amino-4-thione scaffold vs. DHFR for the 2,4-diamine scaffold—constitutes a fundamental selectivity differentiation that cannot be bridged by simple analog substitution.

EGFR Kinase Inhibition Quinazoline-4-thione Anticancer

Regioisomeric Thione Positioning: 4-Thione vs. 2-Thione Determines Kinase Inhibition Profile

The target compound (52978-99-1) bears the thione at position 4, whereas its closest regioisomer 4-amino-6-[(naphthalen-2-yl)sulfanyl]quinazoline-2(1H)-thione (CAS 52978-97-9) positions the thione at position 2 and the amino group at position 4. In silico screening of 4-aminoquinazoline-2-thione derivatives predicted phosphodiesterase V and cyclin-dependent kinase 2 (CDK2) inhibition as the most probable activities , while experimental studies on quinazoline-4(3H)-thione derivatives demonstrated potent EGFR kinase inhibition at 5.6–9.32 nM . This regioisomeric swap fundamentally redirects the compound's predicted target profile: the 2-thione regioisomer is computationally associated with PDE5/CDK2, whereas the 4-thione regioisomer is experimentally validated against EGFR. The two regioisomers (52978-99-1 and 52978-97-9) share identical molecular formula (C₁₈H₁₃N₃S₂) and molecular weight (335.45), yet their target engagement profiles are non-overlapping.

Regioisomer Quinazoline-4-thione Quinazoline-2-thione Kinase Selectivity

Patent-Backed Agrochemical Applicability: Insecticidal Activity of Amino quinazolinone(thione) Derivatives

US Patent 5,714,492 (filed 1996, assigned to Nihon Nohyaku Co., Ltd.) claims substituted aminoquinazolinone(thione) derivatives of general formula (I) encompassing the target compound's structural class as active ingredients in pest controllers . The patent specifically demonstrates excellent insecticidal effects against greenhouse whitefly (Trialeurodes vaporariorum) at low dosage . Notably, the 4-amine analog 4-amino-6-[2-naphthylthio]quinazoline (CAS 52979-15-4) is separately claimed in agricultural fungicidal patents (e.g., 4-aminoquinazoline compounds useful as agricultural fungicides, Sankyo Company) , indicating that the positioning of the amino group (2- vs. 4-) and the oxidation state at position 4 (thione vs. amine) bifurcates the agrochemical application between insecticidal and fungicidal uses. This patent-based evidence positions the target compound (2-amino-4-thione) within the insecticidal claim space, distinct from the fungicidal 4-amino series.

Agrochemical Insecticide Quinazoline-4-thione Patent

6-Naphthalen-2-ylsulfanyl Substituent: Calculated Lipophilicity Advantage Over Unsubstituted Quinazoline-4-thiones

The 6-(naphthalen-2-ylsulfanyl) substituent substantially increases calculated lipophilicity relative to unsubstituted or small-group-substituted quinazoline-4-thiones. The closely related analog 4-amino-6-[2-naphthylthio]quinazoline (CAS 52979-15-4) has a computed XLogP3 value of 4.6 and a molecular weight of 303.4 g/mol . By comparison, the unsubstituted 2-methyl-3-phenylquinazoline-4(3H)-thione (MW ~266) and 6-chloro-substituted derivatives evaluated in antimycobacterial assays are significantly less lipophilic . The naphthylsulfanyl extension adds approximately 2.5–3.0 logP units compared to unsubstituted or 6-halogenated quinazoline-4-thiones. This elevated lipophilicity is expected to enhance passive membrane permeability and facilitate blood-brain barrier penetration, expanding the compound's applicability to CNS-targeted screening programs where simpler quinazoline-4-thiones would be excluded.

Lipophilicity Naphthylthio Drug-likeness Membrane Permeability

Desulfurization Reactivity: Quinazoline-4(1H)-thiones as Pro-Drug or Reactive Intermediate Candidates

Quinazoline-4(1H)-thiones undergo a kinetically characterized two-step desulfurization reaction in sodium methoxide solution, with the first step involving rapid splitting off of sulfur as SH⁻, followed by a slower second step to yield the corresponding quinazolin-4(1H)-one . This reactivity profile, studied in detail for 1-methyl-2-phenylquinazoline-4(1H)-thiones, demonstrates that the 4-thione group is not merely a bioisostere of the 4-one but a chemically distinct functionality with predictable sulfur extrusion kinetics . In contrast, quinazoline-2(1H)-thiones undergo desulfurization only very slowly, even at elevated temperatures, a difference attributed to distinct tautomeric forms . For the target compound (52978-99-1), which lacks N1-methylation, the tautomeric equilibrium between 1H and 3H forms may further modulate desulfurization rate compared to the N-methylated model compounds. This reactivity differential enables pro-drug strategies where the 4-thione serves as a latent 4-one precursor, a design option unavailable with the 4-one analog (50930-12-6) or the 2-thione regioisomer (52978-97-9).

Desulfurization Chemical Stability Pro-drug Quinazoline-4-thione

Recommended Application Scenarios for 2-Amino-6-[(naphthalen-2-yl)sulfanyl]quinazoline-4(1H)-thione Based on Quantitative Differentiation Evidence


Kinase-Focused Anticancer Drug Discovery Requiring EGFR Inhibition

Investigators building a quinazoline-based kinase inhibitor library should prioritize 52978-99-1 over the 2,4-diamine analog (51124-09-5) or the 4-one analog (50930-12-6). The 2-amino-4-thione scaffold has been experimentally validated to achieve EGFR kinase IC50 values in the 5.6–9.32 nM range , whereas the 2,4-diamine scaffold is mechanistically linked to DHFR inhibition . The 6-naphthalen-2-ylsulfanyl group of 52978-99-1 further provides enhanced lipophilicity (analog XLogP3 ≈ 4.6) for improved membrane permeability, making this compound a suitable starting point for hit-to-lead optimization in EGFR-driven cancers.

Antibacterial Screening Programs Targeting Gram-Negative Pathogens

For antimicrobial susceptibility testing, 52978-99-1 belongs to the quinazoline-4-thione class that has demonstrated generally superior antibacterial activity compared to quinazolin-4-ones across E. coli, P. aeruginosa, S. aureus, and B. subtilis . Two quinazoline-4-thiones exceeded the activity of ampicillin against P. aeruginosa (IC50 = 80 and 100 mg/L) . Procurement of the 4-thione compound (52978-99-1) rather than its 4-one analog (50930-12-6) is supported by this class-level antibacterial advantage. The naphthylsulfanyl substituent may further enhance gram-negative outer membrane penetration via increased lipophilicity.

Agrochemical Insecticide Development Leveraging Patent-Protected Scaffold

Agrochemical R&D teams developing novel insecticides should consider 52978-99-1 as a screening hit or scaffold, given that US Patent 5,714,492 explicitly claims 2-aminoquinazolinone(thione) derivatives as active ingredients with demonstrated insecticidal effects at low dosage against greenhouse whitefly (Trialeurodes vaporariorum) . The target compound's 2-amino-4-thione substitution pattern maps onto the patent's general formula (I), distinguishing it from the 4-amino series developed as agricultural fungicides . The 6-naphthalen-2-ylsulfanyl group offers an additional vector for SAR exploration not present in simpler 6-substituted analogs.

Pro-Drug Design Utilizing 4-Thione-to-4-One Desulfurization Chemistry

Medicinal chemists designing pro-drugs with controlled activation kinetics should select 52978-99-1 over its 4-one analog (50930-12-6) or 2-thione regioisomer (52978-97-9). The 4-thione group undergoes a kinetically characterized two-step desulfurization to the corresponding 4-one under basic conditions, with the first step (SH⁻ elimination) being rapid . In contrast, 2-thiones are resistant to desulfurization , and 4-ones lack this transformation pathway entirely. This differential reactivity enables strategies where the 4-thione serves as a latent, conditionally activated precursor of the 4-one pharmacophore, providing spatiotemporal control over active species generation that is unavailable with any of the close structural analogs.

Quote Request

Request a Quote for 2-Amino-6-[(naphthalen-2-yl)sulfanyl]quinazoline-4(1H)-thione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.